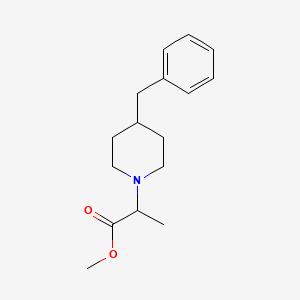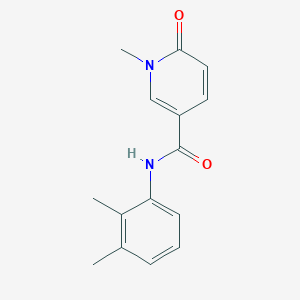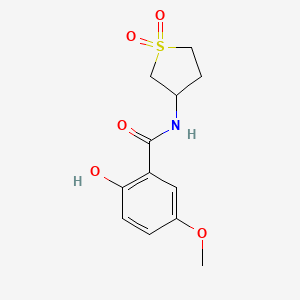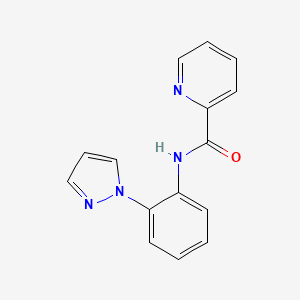
Methyl 2-(4-benzylpiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-benzylpiperidin-1-yl)propanoate is a chemical compound that has been widely studied for its potential therapeutic applications. It is a piperidine derivative that belongs to the class of psychoactive substances known as designer drugs. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.
Mécanisme D'action
The exact mechanism of action of methyl 2-(4-benzylpiperidin-1-yl)propanoate is not yet fully understood. However, it is believed to work by binding to certain receptors in the brain, including dopamine and serotonin receptors. This binding action can lead to an increase in the release of these neurotransmitters, which can have a positive effect on mood, cognition, and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(4-benzylpiperidin-1-yl)propanoate can have a range of biochemical and physiological effects. These include an increase in dopamine and serotonin release, as well as an increase in the activity of certain enzymes involved in neurotransmitter synthesis. In addition, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using standard techniques. In addition, it has been shown to have a range of potential therapeutic applications, which makes it an interesting compound for further study. However, there are also some limitations to its use in research. For example, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific effects.
Orientations Futures
There are several potential future directions for research on methyl 2-(4-benzylpiperidin-1-yl)propanoate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand its mechanism of action and to determine the optimal dosages and administration routes for these conditions. In addition, there is also potential for this compound to be used as a tool in neuroscience research, as it can help to elucidate the roles of dopamine and serotonin in brain function. Finally, there is also potential for the synthesis of analogs of this compound with improved therapeutic properties.
Méthodes De Synthèse
Methyl 2-(4-benzylpiperidin-1-yl)propanoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzylpiperidine with methyl acrylate in the presence of a catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of brain cells.
Propriétés
IUPAC Name |
methyl 2-(4-benzylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(16(18)19-2)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKKOIDIEWJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-benzylpiperidin-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)



![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)



